9-Ethoxycarbonylmethyl-6-fluoro-2,3,4,9-tetrahydro-1h-carbazole-3-carboxylic acid
CAS No.:
Cat. No.: VC19811452
Molecular Formula: C17H18FNO4
Molecular Weight: 319.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18FNO4 |
|---|---|
| Molecular Weight | 319.33 g/mol |
| IUPAC Name | 9-(2-ethoxy-2-oxoethyl)-6-fluoro-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H18FNO4/c1-2-23-16(20)9-19-14-5-3-10(17(21)22)7-12(14)13-8-11(18)4-6-15(13)19/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,21,22) |
| Standard InChI Key | PRKSOJONLMLDRC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN1C2=C(CC(CC2)C(=O)O)C3=C1C=CC(=C3)F |
Introduction
Chemical Identity and Structural Features
The compound belongs to the carbazole family, a class of heterocyclic organic molecules featuring a fused indole and benzene ring system. Its molecular formula is C₁₅H₁₆FNO₂, with a molecular weight of 261.29 g/mol . Key structural elements include:
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A 2,3,4,9-tetrahydro-1H-carbazole core, which reduces aromaticity in the carbazole system, enhancing solubility and altering electronic properties.
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A 6-fluoro substituent on the aromatic ring, introducing electronegativity and influencing intermolecular interactions.
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A 3-carboxylic acid group, which contributes to hydrogen-bonding capacity and potential bioactivity.
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An ethoxycarbonylmethyl group (-CH₂COOEt) at the 9-position, adding steric bulk and modulating lipophilicity.
The stereochemistry of the compound remains unspecified in available literature, though enantiomerically pure forms (e.g., (S)-isomers) have been synthesized for targeted applications .
Synthesis and Reaction Pathways
Fischer Indole Synthesis
The primary synthetic route involves the Fischer indole reaction, a classic method for constructing carbazole frameworks. As detailed in , the synthesis proceeds as follows:
Reagents:
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4-Cyclohexanonecarboxylic acid ethyl ester (25 g, 0.14 mol)
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4-Fluorophenylhydrazine hydrochloride (22.5 g, 0.13 mol)
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Ethanol (450 mL)
Procedure:
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The ketone and hydrazine are dissolved in ethanol and refluxed for 16 hours, facilitating hydrazone formation and subsequent cyclization.
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Post-reaction, the mixture is cooled, filtered to remove solids, and concentrated under reduced pressure.
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The crude product is partitioned between ethyl acetate and water, with the organic layer dried (MgSO₄) and evaporated.
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Recrystallization from heptane yields 35.5 g (98%) of the target compound as a white solid (m.p. 115–117°C) .
Mechanistic Insights:
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Cyclization: Acid catalysis promotes -sigmatropic rearrangement, forming the tetrahydrocarbazole core.
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Aromatization: Dehydrogenation under reflux conditions completes the indole ring system.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 261.29 g/mol | |
| Melting Point | 115–117°C | |
| Solubility | Ethanol, ethyl acetate, heptane | |
| Spectral Data (MS) | [M+H]⁺ m/z = 262 |
The ethoxycarbonylmethyl group enhances lipophilicity (calculated logP ≈ 2.8), favoring membrane permeability in biological systems. The fluorine atom induces a dipole moment, potentially improving binding affinity to hydrophobic enzyme pockets .
Comparative Analysis of Carbazole Derivatives
Industrial and Research Applications
Pharmaceutical Intermediates
The ethyl ester derivative serves as a precursor for prodrug development, where ester hydrolysis in vivo releases the active carboxylic acid form .
Chemical Probes
Fluorine’s NMR-active properties (¹⁹F) make this compound a candidate for magnetic resonance imaging (MRI) contrast agents or spectroscopic tracers in metabolic studies.
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